Bienvenue dans la boutique en ligne BenchChem!

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Sigma receptor σ2/σ1 selectivity Radioligand binding

Procure CAS 1421585-17-2 for oncology research: a sigma-2-preferring benzamide (Ki σ2=90 nM; ~9.3-fold selectivity vs. σ1). Its 4-OCF₃ benzamide architecture distinguishes it from sigma-1-selective analogs (e.g., 4-IBP) and 3-CF₃-substituted GlyT1 inhibitors. This compound enables pathway-selective interrogation of TMEM97 with minimized sigma-1 or GlyT1 confounding, serving as an essential tool for SAR panel assembly across N-sulfonyl piperidine benzamides.

Molecular Formula C15H19F3N2O4S
Molecular Weight 380.38
CAS No. 1421585-17-2
Cat. No. B2672773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS1421585-17-2
Molecular FormulaC15H19F3N2O4S
Molecular Weight380.38
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C15H19F3N2O4S/c1-25(22,23)20-8-6-11(7-9-20)10-19-14(21)12-2-4-13(5-3-12)24-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)
InChIKeyCHDFEXLCICHWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1421585-17-2): Compound Class, Structural Features, and Procurement Relevance


N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1421585-17-2; molecular formula C₁₅H₁₉F₃N₂O₄S, MW ~380.38) belongs to the class of N-(piperidin-4-ylmethyl)benzamides bearing a sulfonyl group at the piperidine 1-position and a trifluoromethoxy substituent at the benzamide 4-position [1]. The compound has been annotated in authoritative bioactivity databases (ChEMBL CHEMBL1698776; BindingDB BDBM50604967) with measured sigma receptor binding affinities, indicating its role as a sigma-2-preferring ligand [2]. Its structural architecture—combining a methylsulfonyl-capped piperidine, a methylene spacer, and a 4-OCF₃ benzamide—places it within a well-studied chemotype explored extensively in sigma receptor pharmacology and GlyT1 inhibitor programs [3]. For scientific procurement, precise differentiation from closely related analogs is essential due to the demonstrated sensitivity of target selectivity and physicochemical properties to seemingly minor substituent changes on the piperidine nitrogen and benzamide ring.

Why N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide Cannot Be Casually Replaced by Other Piperidine-Benzamide Analogs


Within the N-(piperidin-4-ylmethyl)benzamide scaffold family, single-atom or single-group alterations at the piperidine 1-position or the benzamide ring drive profound shifts in receptor subtype selectivity and target engagement. The methylsulfonyl group in the target compound (CAS 1421585-17-2) confers a sigma-2-preferring binding profile (Ki σ2 = 90 nM vs. σ1 = 841 nM; ~9.3-fold selectivity) [1], whereas replacement with a benzyl group (as in 4-IBP, CAS 155798-08-6) yields sigma-1 selectivity (Ki σ1 = 1.7 nM vs. σ2 = 25.2 nM; ~15-fold in the opposite direction) [2]. Moving the trifluoromethoxy substituent from the 4- to the 3-position on the benzamide ring, or replacing it with trifluoromethyl, fundamentally alters the target landscape: the 3-CF₃ analog N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has been reported with GlyT1 inhibitory activity (IC₅₀ ≈ 10 nM) . Even replacing the methylsulfonyl with a dimethylsulfamoyl group (CAS 2034356-64-2) or cyclopropylsulfonyl (CAS 1396813-04-9) changes both the electronic character of the sulfonyl moiety and the compound's lipophilicity profile, with downstream consequences for target binding, metabolic stability, and CNS penetration potential [3]. These structure-activity relationships demonstrate that procurement of a 'close analog' without explicit verification of receptor selectivity and physicochemical data carries a high risk of obtaining a compound with a qualitatively different pharmacological signature.

Quantitative Differentiation Evidence for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide Versus Closest Analogs


Sigma-2 vs. Sigma-1 Receptor Selectivity: Direct Head-to-Head Comparison with 4-IBP Reveals Inverted Subtype Preference

In radioligand competition binding assays, the target compound (CAS 1421585-17-2) displays a sigma-2-preferring profile with Ki σ2 = 90 nM and Ki σ1 = 841 nM, yielding a σ2/σ1 selectivity ratio of approximately 9.3-fold [1]. This represents a qualitatively opposite selectivity profile compared to the benchmark sigma benzamide ligand 4-IBP (CAS 155798-08-6), which exhibits sigma-1 preference with Ki σ1 = 1.7 nM and Ki σ2 = 25.2 nM (σ1/σ2 selectivity ≈ 15-fold) [2]. The selectivity inversion arises from the replacement of the N-benzyl group in 4-IBP with an N-methylsulfonyl group in the target compound, combined with the different benzamide ring substitutions (4-OCF₃ vs. 4-iodo). This demonstrates that the N-substituent on the piperidine ring is a critical determinant of sigma receptor subtype preference.

Sigma receptor σ2/σ1 selectivity Radioligand binding Cancer imaging

Methylsulfonyl vs. Benzyl Substitution on Piperidine Nitrogen Drives Opposite Sigma Subtype Selectivity: Cross-Study SAR Analysis

Comparing the target compound (N-methylsulfonyl, sigma-2 preferring, Ki σ2/σ1 = 90/841 nM) [1] with N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide (N-benzyl, Ki σ1 ≈ 3.4 nM, σ2/σ1 selectivity ratio = 120) [2] reveals that N-sulfonyl substitution on the piperidine ring shifts selectivity toward sigma-2, whereas N-benzyl substitution strongly favors sigma-1. Both compounds share a benzamide core but differ in the piperidine N-substituent and benzamide ring substitution pattern. The N-benzyl analog achieves sub-nanomolar sigma-1 affinity with 120-fold sigma-2/sigma-1 selectivity, while the N-methylsulfonyl target compound shows nanomolar sigma-2 affinity with only ~9-fold sigma-2 preference, indicating that the methylsulfonyl group attenuates overall sigma-1 binding while permitting moderate sigma-2 engagement.

Structure-activity relationship Piperidine N-substitution Sigma-1 vs. sigma-2 Benzamide pharmacophore

Benzamide Ring Substitution Position Modulates Target Engagement: 4-OCF₃ (Sigma-2) vs. 3-CF₃ (GlyT1) Pharmacological Shift

The target compound bears a 4-trifluoromethoxy (4-OCF₃) substituent on the benzamide ring, while its close structural analog N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide carries a 3-trifluoromethyl (3-CF₃) group. The 3-CF₃ analog has been reported to inhibit glycine transporter type 1 (GlyT1) with an IC₅₀ of approximately 10 nM , whereas the 4-OCF₃ target compound demonstrates measurable sigma-2 receptor binding (Ki = 90 nM) with no reported GlyT1 activity in available databases [1]. Although this comparison is drawn from different assay systems and represents a cross-study observation rather than a paired experiment, it illustrates the well-established principle in benzamide SAR that the nature and position of the electron-withdrawing substituent on the benzamide phenyl ring can redirect target engagement from GlyT1 to sigma receptors, or vice versa.

Glycine transporter 1 Sigma receptor Substitution position effect Target selectivity

Methylsulfonyl vs. Dimethylsulfamoyl and Cyclopropylsulfonyl: Predicted Physicochemical Differentiation Affects Solubility and Permeability Profiles

The target compound's methylsulfonyl (SO₂CH₃) group is structurally distinct from the dimethylsulfamoyl (SO₂N(CH₃)₂) group found in CAS 2034356-64-2 and the cyclopropylsulfonyl group in CAS 1396813-04-9. While experimentally measured physicochemical data for these specific analogs are not publicly available in curated databases, class-level SAR knowledge predicts that the methylsulfonyl group confers lower molecular weight (~380 vs. ~409 for dimethylsulfamoyl analog) and fewer hydrogen bond acceptors (6 vs. 7), with implications for lipophilicity and passive membrane permeability [1]. The methylsulfonyl group is also more electron-withdrawing than dimethylsulfamoyl, which may affect the pKa of the benzamide NH and thus solubility at physiological pH [2]. The cyclopropylsulfonyl analog (MW ~406) introduces a bulkier, more lipophilic N-substituent that would further differentiate its pharmacokinetic profile. These predicted differences are relevant when selecting compounds for in vivo studies where solubility and CNS penetration are critical factors.

Physicochemical properties Lipophilicity Sulfonamide SAR Drug-likeness

4-Trifluoromethoxy Substituent Contributes to Metabolic Stability Differentiation Relative to Non-Fluorinated Benzamide Analogs

The 4-trifluoromethoxy (4-OCF₃) substituent on the benzamide ring of the target compound represents a key structural feature with well-documented effects on metabolic stability. The electron-withdrawing nature of the OCF₃ group is known to reduce the susceptibility of the benzamide phenyl ring to oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or electron-donating group-substituted benzamides [1]. The unsubstituted parent compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1234868-68-8) , which lacks the 4-OCF₃ group, would be predicted to exhibit higher intrinsic clearance due to greater metabolic lability at the benzamide ring positions. While direct comparative microsomal stability data for these specific compounds are not available in the public domain, the metabolic stabilization conferred by trifluoromethoxy groups on aromatic rings is a well-established principle in medicinal chemistry, as reviewed extensively [2].

Metabolic stability Trifluoromethoxy group CYP450 metabolism Benzamide SAR

Recommended Research and Procurement Application Scenarios for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide


Sigma-2 Receptor Pharmacological Tool Compound for Oncology Target Validation Studies

Given its sigma-2-preferring binding profile (Ki σ2 = 90 nM; ~9.3-fold selectivity over σ1) [1], this compound is best deployed as a pharmacological tool in oncology research programs investigating sigma-2 receptor (TMEM97) function. The sigma-2 receptor is expressed at approximately 10-fold higher density in proliferating tumor cells compared to quiescent cells [2], making sigma-2-preferring ligands valuable for probing the role of this receptor in cancer cell proliferation, apoptosis, and migration. Unlike the widely used sigma-1-preferring benzamide 4-IBP, this compound's sigma-2 bias enables more selective interrogation of sigma-2-mediated pathways with reduced confounding from sigma-1 activation. Researchers should verify the sigma-2 selectivity in their specific cell line and assay conditions, as the ~9-fold selectivity window may require careful concentration-response experimental design.

Comparative SAR Studies Investigating Piperidine N-Substitution Effects on Sigma Receptor Subtype Selectivity

This compound serves as a key member of a systematic SAR panel comparing N-methylsulfonyl, N-cyclopropylsulfonyl (CAS 1396813-04-9), N-dimethylsulfamoyl (CAS 2034356-64-2), and N-benzyl (e.g., 4-IBP) piperidine benzamides [1]. Procurement of the complete panel enables head-to-head determination of how incremental changes at the piperidine 1-position modulate sigma-1 vs. sigma-2 binding affinity, functional activity (agonist vs. antagonist), and downstream cellular effects. Such comparative studies are essential for building predictive pharmacophore models and for identifying the optimal N-substitution pattern for desired sigma receptor subtype selectivity.

Metabolic Stability Benchmarking of 4-Trifluoromethoxy Benzamide Derivatives in ADME Screening Cascades

The 4-trifluoromethoxy substituent on this compound provides a basis for comparative metabolic stability assessment against the unsubstituted benzamide analog (CAS 1234868-68-8) and against the 3-CF₃ positional isomer [1]. In an ADME screening cascade, researchers can quantify the contribution of the 4-OCF₃ group to microsomal stability (human and rodent liver microsomes), CYP inhibition profile, and plasma protein binding. The resulting data inform whether the metabolic stabilization predicted from the medicinal chemistry literature is realized for this specific chemotype, and whether further optimization of the benzamide substitution pattern is warranted for in vivo candidate progression.

Negative Control or Comparator for GlyT1 Inhibitor Screening Programs

Because the structurally analogous 3-CF₃ benzamide variant (N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide) has been associated with GlyT1 inhibitory activity (IC₅₀ ≈ 10 nM), the 4-OCF₃ target compound can serve as a selectivity control in GlyT1 inhibitor screening cascades [1]. If the 4-OCF₃ compound shows substantially weaker or absent GlyT1 inhibition in a standardized [3H]glycine uptake assay, it validates that the GlyT1 pharmacophore requires the 3-substitution pattern and that the 4-OCF₃ compound can be used to distinguish sigma-2-mediated effects from GlyT1-mediated effects in phenotypic assays where both targets may be expressed.

Quote Request

Request a Quote for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.